1. Linagliptin* Compound Description: Linagliptin, with the chemical name (R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione, is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. [, , ] Linagliptin exhibits a long duration of action, allowing for once-daily dosing. [] It works by increasing the levels of active glucagon-like peptide-1 (GLP-1) in the bloodstream. []* Relevance: Both linagliptin and 3-methyl-8-(3-oxobutan-2-ylsulfanyl)-7-pentylpurine-2,6-dione share a core purine-2,6-dione structure. Additionally, both compounds feature substituents at the 7 and 8 positions of the purine ring.
2. BI 1356 * Compound Description: BI 1356 is the proposed trade name for the compound (R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione. [, , ] It is currently under clinical development for the treatment of type 2 diabetes. [] This potent and selective DPP-4 inhibitor has shown potential for once-daily treatment of type 2 diabetes. []* Relevance: BI 1356 is structurally identical to Linagliptin. Therefore, the relevance to 3-methyl-8-(3-oxobutan-2-ylsulfanyl)-7-pentylpurine-2,6-dione is the same as for Linagliptin: they share the core purine-2,6-dione structure and substitution patterns at the 7 and 8 positions.
3. Sitagliptin* Compound Description: Sitagliptin, chemically known as (3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one, is a medication used for the treatment of type 2 diabetes. [] It functions as a DPP-4 inhibitor, effectively managing blood sugar levels.* Relevance: Although sitagliptin doesn't share the same core structure as 3-methyl-8-(3-oxobutan-2-ylsulfanyl)-7-pentylpurine-2,6-dione, it is relevant as it belongs to the same pharmacological class of DPP-4 inhibitors. This indicates a shared mechanism of action with potential implications for the target compound's activity.
4. Alogliptin* Compound Description: Alogliptin, with the IUPAC name 2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile, is another medication employed in managing type 2 diabetes. [] Similar to linagliptin and sitagliptin, alogliptin acts as a DPP-4 inhibitor, highlighting its relevance to the development of new antidiabetic agents.* Relevance: While alogliptin does not possess the same core structure as 3-methyl-8-(3-oxobutan-2-ylsulfanyl)-7-pentylpurine-2,6-dione, its classification as a DPP-4 inhibitor underscores its connection. This shared pharmacological category suggests a potential for a similar mode of action, making it relevant in understanding the target compound's potential therapeutic applications.
5. Vildagliptin* Compound Description: Vildagliptin is a DPP-4 inhibitor used to treat type 2 diabetes. [, ] It has a shorter duration of action compared to linagliptin. [, ] Vildagliptin's therapeutic effect, similar to linagliptin, is mediated by the control of glucagon-like peptide-1 and insulin. []* Relevance: While vildagliptin's specific structure isn't detailed in the provided abstracts, it's mentioned as a DPP-4 inhibitor alongside linagliptin. This suggests they likely share structural similarities within the broader class of DPP-4 inhibitors, making vildagliptin relevant for comparison.
6. Saxagliptin* Compound Description: Saxagliptin is a DPP-4 inhibitor utilized in type 2 diabetes management. [, ] It demonstrates a duration of action comparable to sitagliptin but shorter than linagliptin. []* Relevance: Although saxagliptin's structure is not explicitly provided in the context, its identification as a DPP-4 inhibitor alongside linagliptin indicates a probable structural resemblance within this drug class. This potential similarity makes saxagliptin relevant in the context of the target compound.
7. 7-Ethyl-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione* Compound Description: This compound is identified as a purine derivative exhibiting inhibitory effects against coronavirus helicase. [] It represents a potential antiviral agent.* Relevance: This compound shares the core purine-2,6-dione structure with 3-Methyl-8-(3-oxobutan-2-ylsulfanyl)-7-pentylpurine-2,6-dione. The presence of substituents at both the 7 and 8 positions further strengthens their structural relationship.
8. 8-[(3R)-3-aminopiperidin-1-yl]-7-(but-2-ynyl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Impurity-I)* Compound Description: Impurity-I, encountered during the development of Linagliptin, is considered a process-related impurity. []* Relevance: Impurity-I is closely related to 3-methyl-8-(3-oxobutan-2-ylsulfanyl)-7-pentylpurine-2,6-dione, sharing a common purine-2,6-dione core structure and exhibiting substitutions at the 7 and 8 positions. This close structural resemblance highlights its relevance in understanding potential side reactions or metabolic pathways of the target compound.
9. 7-(But-2-ynyl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-8-(piperidin-3-ylamino)-1H-purine-2,6(3H,7H)-dione (Impurity-II)* Compound Description: Impurity-II is identified as another process-related impurity found during Linagliptin synthesis. []* Relevance: This compound shares significant structural similarities with 3-methyl-8-(3-oxobutan-2-ylsulfanyl)-7-pentylpurine-2,6-dione, both containing the purine-2,6-dione core and featuring substituents at the 7 and 8 positions. The close structural resemblance makes it relevant for understanding the target compound's reactivity and potential synthetic challenges.
10. 8-[(R)-3-Aminopiperidin-1-yl]-3-methyl-1,7-bis((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione (Impurity-III)* Compound Description: Impurity-III is a process impurity identified during the synthesis of Linagliptin. [] * Relevance: This compound, while sharing the purine-2,6-dione core with 3-methyl-8-(3-oxobutan-2-ylsulfanyl)-7-pentylpurine-2,6-dione, is distinct due to its bis-substitution at the 1 and 7 positions with (4-methylquinazolin-2-yl)methyl groups. This difference highlights a potential synthetic challenge in controlling the regioselectivity of alkylation during the synthesis of the target compound.
12. 1,7-Di(but-2-ynyl)-3-methyl-8-[(R)-3-(methyleneamino)piperidin-1-yl]-1H-purine-2,6(3H,7H)-dione (Impurity-V)* Compound Description: Impurity-V has been identified as a process impurity in the synthesis of Linagliptin. [] * Relevance: This compound, sharing the purine-2,6-dione core structure with 3-methyl-8-(3-oxobutan-2-ylsulfanyl)-7-pentylpurine-2,6-dione, shows a distinct substitution pattern. Notably, it possesses di(but-2-ynyl) groups at the 1 and 7 positions and a (methyleneamino)piperidin-1-yl group at the 8 position. This difference highlights the importance of controlling reaction conditions to obtain the desired regioisomer.
13. 7-(But-2-ynyl)-8-(dimethylamino)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Impurity-VI)* Compound Description: Impurity-VI is a process-related impurity observed during Linagliptin synthesis. []* Relevance: Both Impurity-VI and 3-methyl-8-(3-oxobutan-2-ylsulfanyl)-7-pentylpurine-2,6-dione share the purine-2,6-dione core and the (4-methylquinazolin-2-yl)methyl substituent at the 1-position. The presence of different substituents at the 7 and 8 positions allows for insights into structure-activity relationships.
14. 8-[(R)-3-Aminopiperidin-1-yl]-7-[(E)-3-bromobut-2-enyl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Impurity-VII)* Compound Description: Impurity-VII is a process impurity arising during the synthesis of Linagliptin. []* Relevance: Impurity-VII is structurally related to 3-methyl-8-(3-oxobutan-2-ylsulfanyl)-7-pentylpurine-2,6-dione as they both share the central purine-2,6-dione scaffold and similar substitutions at the 1 and 8 positions. The presence of a (E)-3-bromobut-2-enyl group at the 7 position of Impurity-VII, compared to the 3-oxobutan-2-ylsulfanyl group in the target compound, offers a valuable point of comparison for structure-activity studies.
15. 8-[2-[(3-methoxyphenyl)methylidene]hydrazine-1-yl]-3-methyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione* Compound Description: This purine-2,6-dione derivative exhibited protein kinase CK2 inhibitory activity with an IC50 value of 8.5 μM in vitro. []* Relevance: This compound shares the core purine-2,6-dione structure with 3-Methyl-8-(3-oxobutan-2-ylsulfanyl)-7-pentylpurine-2,6-dione and also features substitutions at the 7 and 8 positions. The identification of its protein kinase CK2 inhibitory activity suggests that the related compound may also possess similar activity.
16. 5-Fluoro-1,3-oxazine-2,6(3H)-dione (3-oxa-FU)* Compound Description: 3-oxa-FU is an analog of the anticancer drug 5-fluorouracil (5-FU). It exhibited significant inhibitory activity against S. faecium and E. coli in vitro. []* Relevance: Although 3-oxa-FU is not a purine derivative like 3-Methyl-8-(3-oxobutan-2-ylsulfanyl)-7-pentylpurine-2,6-dione, it is relevant because it demonstrates the potential of modified nucleoside analogs as antimicrobial agents.
17. 3-Alkylated 3-(4-Aminophenyl)piperidine-2,6-diones* Compound Description: This series of compounds was developed as aromatase inhibitors for potential use in treating hormone-dependent breast cancer. [] * Relevance: Though structurally distinct from 3-methyl-8-(3-oxobutan-2-ylsulfanyl)-7-pentylpurine-2,6-dione, this compound series highlights the concept of targeting specific enzymes involved in hormone regulation for therapeutic benefit, potentially inspiring similar approaches for the target compound.
18. 7-[[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-dimethyl-8-piperazin-1yl-purine-2,6-dione* Compound Description: Identified through a virtual screening study, this compound is a potential inhibitor of NUDT5, an enzyme implicated in breast cancer. [] * Relevance: Sharing the purine-2,6-dione core with 3-methyl-8-(3-oxobutan-2-ylsulfanyl)-7-pentylpurine-2,6-dione, this compound also exhibits substitution at the 7-position with a complex heterocyclic group. This structural similarity makes it relevant for understanding potential binding interactions and modifications for targeting specific biological targets.
19. 8-Alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones* Compound Description: This group of compounds was synthesized and evaluated for their cardiovascular activity. Certain derivatives exhibited strong antiarrhythmic activity. [] * Relevance: These compounds share a similar purine-2,6-dione scaffold with 3-Methyl-8-(3-oxobutan-2-ylsulfanyl)-7-pentylpurine-2,6-dione, and the presence of various 8-alkylamino substituents allows for the investigation of structure-activity relationships. Their cardiovascular activity suggests that the related compound may also possess similar properties.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.